molecular formula C4H9NSi B3334263 Trimethylsilyl cyanide-13C CAS No. 56804-58-1

Trimethylsilyl cyanide-13C

Cat. No.: B3334263
CAS No.: 56804-58-1
M. Wt: 100.2 g/mol
InChI Key: LEIMLDGFXIOXMT-AZXPZELESA-N
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Description

Trimethylsilyl cyanide-13C is a labeled variant of trimethylsilyl cyanide, where the carbon atom in the cyanide group is the carbon-13 isotope. This compound is a colorless liquid that is moisture-sensitive and has a boiling point of 114–117°C . It is primarily used as a cyanide source in nucleophilic reactions, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylsilyl cyanide-13C can be synthesized by reacting trimethylsilicon halides with silver cyanide-13C. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

trimethylsilylformonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIMLDGFXIOXMT-AZXPZELESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)[13C]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497978
Record name Trimethylsilane(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56804-58-1
Record name Trimethylsilane(~13~C)carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56804-58-1
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Synthesis routes and methods I

Procedure details

B(OCH3)3 (20.0 g, 0.19 mol) and KCN (12.5 g, 0.19 mol) were dissolved in TMSCN (66.8 g, 0.67 mol) and heated at a reflux temperature of 70° C. under protective gas for 18 hours. After cooling, all volatile components (unreacted TMSCN, formed TMSOMe) were distilled off to give powdery K[B(CN)3(OCH3)] in a yield of 27.8 g (92%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
66.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium methyltrifluoroborate, K[CH3BF3] (500 mg, 4.10 mmol), is suspended in trimethylsilyl cyanide (20 ml, 149.9 mmol). The reaction mixture is stirred at 50° C. for 2 days and subsequently at 80° C. for 24 hours. Excess trimethylsilyl cyanide and trimethylfluorosilane formed are distilled off and can be employed for further reactions. A slightly reddish solid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
K[CH3BF3]
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilyl cyanide-13C
Reactant of Route 2
Trimethylsilyl cyanide-13C

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